![molecular formula C23H26N6OS B5591637 4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, starting from simpler precursors like pyrimidine derivatives. For instance, alkylation of tetrahydropyrimidine derivatives can lead to various substituted pyrimidines, which might be further cyclized or substituted to yield complex structures like thiazolopyrimidines (Haiza et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds often features distinct conformational and stereochemical characteristics due to their heterocyclic components. For example, the crystal and molecular structure analysis of dimethylisothiazolopyridine derivatives reveals how substituents and heterocyclic components influence the overall molecular conformation (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds with similar structures undergo a variety of chemical reactions, such as nucleophilic substitution, cyclization, and alkylation, leading to a wide array of derivatives with diverse chemical properties. The reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups in the heterocyclic rings (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined by the nature of the heterocycles and the substituents attached to them. The crystalline structure, in particular, provides insights into the molecular packing and potential intermolecular interactions in the solid state (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, are dictated by the molecular structure. The presence of heteroatoms (N, S, O) in the rings contributes to the compound's nucleophilic and electrophilic sites, affecting its reactivity in chemical reactions (Haiza et al., 2000).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds incorporating thiazole, pyrimidine, and piperazine moieties due to their significant pharmacological properties. For instance, compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were obtained by intramolecular cyclization, demonstrating the potential of such structures in drug design and development (Ho & Suen, 2013).
Antimicrobial Agents
Thiazolidinone derivatives, including those with piperazine and pyrimidine units, have been synthesized for their antimicrobial properties. A study reported the synthesis of derivatives showing activity against a variety of bacteria and fungi, highlighting the importance of these structures in developing new antimicrobial agents (Patel et al., 2012).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, involving modifications to incorporate pyrimidine and thiazole rings, have shown potent anti-inflammatory and analgesic activities. These findings indicate the role of such heterocyclic compounds in addressing inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been identified for their specificity against human enteroviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. This suggests the potential of pyrimidine derivatives in antiviral drug development, particularly for targeting coxsackieviruses and enterovirus 71 (Chern et al., 2004).
Nonlinear Optical Materials
The synthesis and characterization of pyrimidine-based derivatives have also been explored for their potential applications in nonlinear optics (NLO), demonstrating the versatility of pyrimidine compounds in fields beyond pharmacology (Hussain et al., 2020).
Propiedades
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c1-17-20(31-21(25-17)18-7-3-2-4-8-18)22(30)28-15-13-27(14-16-28)19-9-10-24-23(26-19)29-11-5-6-12-29/h2-4,7-10H,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJMSWAEWNFNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


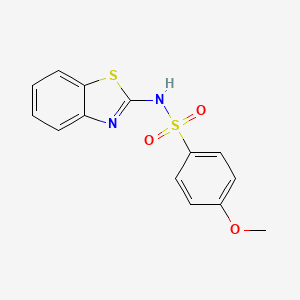
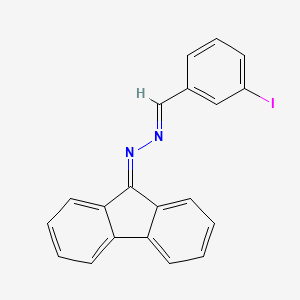
![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)
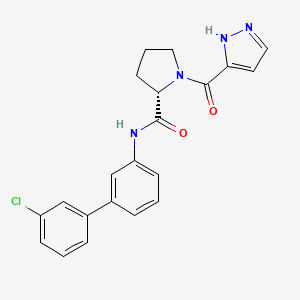
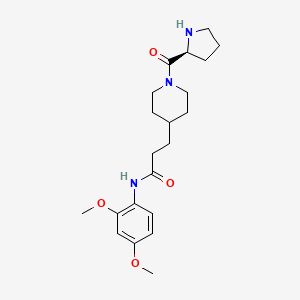

![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
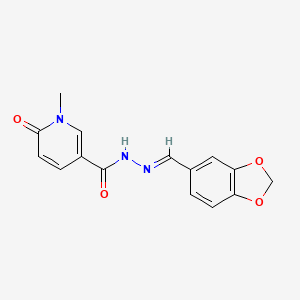
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)